molecular formula C13H13FN2O B8572034 (3S)-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxamide CAS No. 907211-33-0

(3S)-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxamide

Cat. No. B8572034
CAS RN: 907211-33-0
M. Wt: 232.25 g/mol
InChI Key: SKAWNDAZHFSHDP-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxamide is a useful research compound. Its molecular formula is C13H13FN2O and its molecular weight is 232.25 g/mol. The purity is usually 95%.
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properties

CAS RN

907211-33-0

Molecular Formula

C13H13FN2O

Molecular Weight

232.25 g/mol

IUPAC Name

(3S)-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxamide

InChI

InChI=1S/C13H13FN2O/c14-8-2-4-12-10(6-8)9-5-7(13(15)17)1-3-11(9)16-12/h2,4,6-7,16H,1,3,5H2,(H2,15,17)/t7-/m0/s1

InChI Key

SKAWNDAZHFSHDP-ZETCQYMHSA-N

Isomeric SMILES

C1CC2=C(C[C@H]1C(=O)N)C3=C(N2)C=CC(=C3)F

Canonical SMILES

C1CC2=C(CC1C(=O)N)C3=C(N2)C=CC(=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Isopropyl acetate (570 mL, 488 g) was charged to a (3-L) four-necked reactor (reactor A) equipped with mechanical stirrer, condenser with nitrogen inlet, powder addition funnel, and a thermocouple. 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid (Example 90) was charged to the reactor with stirring. The reaction mixture was cooled to 5-10° C. with an ice-bath and DMF (13.8 g) was added. Ammonium hydroxide (28% aqueous, 607 g) and water (144 g) were added to another (5-L), 4-neck reactor (reactor B) equipped with an overhead stirrer, thermocouple, and condenser under nitrogen. The contents of reactor B were cooled 5-10° C. Reactor B was connected to a caustic scrubber. Oxalyl chloride (94.3 g, 0.74 mol) was added through an addition funnel to the stirring slurry in reactor A maintaining temperature between 5 and 15° C. The funnel was rinsed with 50 mL of isopropyl acetate and the reaction mixture was allowed to warm to 10-15° C. The reaction mixture was stirred for an additional 30 min after addition of oxalyl chloride and an aliquot (3 drops) of the reaction mixture was quenched with 0.11 mL of 28% aq. ammonium hydroxide then diluted with CH3CN to 2 mL, and monitored for disappearance of the acid by HPLC (<10-11 area % of the acid). When the reaction was complete, the contents of reactor A were cooled to 5-10° C. The acid chloride from reactor A was transferred to the cooled ammonium hydroxide solution in reactor B over 30 min to 45 min maintaining temperature between 5-15° C. followed by a 50 mL isopropyl acetate rinse. The reaction mixture was stirred at 5-10° C. for 30 min when solids separated out. Heptane (540 mL) was charged at 10-15° C. and stirring continued for 30 min. The slurry was filtered through a funnel lined with polypropylene and the collected solid washed with 800 mL of cold water followed by 800 mL of n-heptane. The solid was dried under vacuum (<20 mm Hg) at 40° C. to give 140.4 g of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid amide (94% yield). Chiral purity is 99.4% by HPLC and MW 232(LC/MS).
Quantity
570 mL
Type
reactant
Reaction Step One
[Compound]
Name
( 3-L )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
607 g
Type
reactant
Reaction Step Three
[Compound]
Name
( 5-L )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
144 g
Type
solvent
Reaction Step Three
Quantity
94.3 g
Type
reactant
Reaction Step Four
Name
Quantity
13.8 g
Type
solvent
Reaction Step Five
Name
6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid amide
Yield
94%

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